Promethazine N-|A-D-Glucuronide
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Description
Promethazine N-|A-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₈N₂O₆S and its molecular weight is 460.54. The purity is usually 95%.
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Biological Activity
Promethazine N-|A-D-Glucuronide is a glucuronide metabolite of promethazine, a first-generation antihistamine primarily used for its sedative and antiemetic properties. Understanding the biological activity of this compound involves exploring its pharmacological effects, metabolic pathways, and potential therapeutic applications.
Overview of Promethazine
Promethazine acts as a histamine H1 receptor antagonist , inhibiting the effects of histamine in the body. Its primary uses include treating allergies, motion sickness, nausea, and as a sedative. The compound is also known for its anticholinergic properties and ability to block dopaminergic receptors in the chemoreceptor trigger zone (CTZ), contributing to its antiemetic effects .
Metabolism and Formation of this compound
Promethazine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, leading to several metabolites, including promethazine sulfoxide and desmethylpromethazine. The formation of This compound occurs through glucuronidation, a process that enhances water solubility and facilitates renal excretion .
Key Metabolic Pathways
- Enzymatic Action : The major enzymes involved in the metabolism of promethazine include CYP2D6 and UGT2B7, which catalyze the conjugation with glucuronic acid.
- Bioavailability : Following oral administration, promethazine has a bioavailability of approximately 25% due to first-pass metabolism .
Biological Activity
The biological activity of this compound can be summarized through its pharmacodynamics, receptor interactions, and potential therapeutic implications.
Pharmacodynamics
- Antihistaminic Action : As a metabolite of promethazine, it retains antihistaminic properties by antagonizing H1 receptors.
- Sedative Effects : Its sedative effects may be less pronounced compared to its parent compound due to reduced central nervous system penetration following glucuronidation.
Receptor Interactions
The compound interacts with various receptors:
- Histamine H1 Receptors : Inhibition leads to reduced allergic responses.
- Dopamine Receptors : Although less active than promethazine, it may still exhibit some dopaminergic antagonism.
- Muscarinic Receptors : Contributes to its anticholinergic effects but may be diminished post-glucuronidation.
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of promethazine and its metabolites:
- Efficacy in Allergic Conditions : A study demonstrated that promethazine effectively reduces symptoms in allergic conditions by blocking H1 receptors in peripheral tissues .
- Sedative Properties : Research indicates that while promethazine induces sedation through central H1 receptor blockade, the glucuronide metabolite may have limited sedative effects due to reduced blood-brain barrier permeability .
- Anti-emetic Activity : Clinical trials highlight that promethazine remains effective as an antiemetic in various settings including postoperative nausea and vomiting, with glucuronidation possibly influencing the duration of action .
Data Tables
| Property | Promethazine | This compound |
|--------------------------------|----------------------|----------------------------|
| Molecular Weight | 284.4 g/mol | 460.5 g/mol |
| Bioavailability | ~25% | Reduced |
| Protein Binding | ~93% | Likely lower |
| Half-life | 12-15 hours | Unknown |
| Primary Metabolism | Liver (CYP2D6) | Glucuronidation |
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-13(25(2,3)22-20(28)18(26)19(27)21(31-22)23(29)30)12-24-14-8-4-6-10-16(14)32-17-11-7-5-9-15(17)24/h4-11,13,18-22,26-28H,12H2,1-3H3/t13?,18-,19-,20+,21-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKYMDJQOWLOF-JGSZSWCSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858338 |
Source
|
Record name | (2S,3S,4S,5R,6R)-6-{Dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137908-81-7 |
Source
|
Record name | (2S,3S,4S,5R,6R)-6-{Dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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